A Technical Guide to Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The indazole nucleus is a privileged scaffold found in numerous pharmacologically active compounds. This document delves into the specific properties of the 2H-indazole regioisomer, which is of particular interest in the development of targeted therapies. We will explore its physicochemical and spectroscopic characteristics, present a plausible and detailed synthetic route, and analyze its chemical reactivity. Furthermore, this guide highlights its strategic application in the synthesis of complex molecules for drug discovery, with a focus on its role as a versatile intermediate for creating libraries of compounds and its utility as a building block for targeted protein degraders.
Introduction: The Significance of the 2H-Indazole Scaffold
Indazoles, bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyrazole ring, are a cornerstone of medicinal chemistry.[1] Their structural arrangement allows them to act as bioisosteres for other aromatic systems and engage in critical hydrogen bonding interactions with biological targets. Indazoles exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] While the 1H-tautomer is generally more stable, the 2H-indazole scaffold is a prominent feature in a number of successful drug candidates, including potent enzyme inhibitors.[1][2]
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate (CAS No. 1630906-74-9) is a strategically functionalized derivative designed for synthetic versatility. Its key structural features are:
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A 2H-Indazole Core: The methyl group at the N2 position locks the molecule into this specific, often desired, regioisomeric form. This is critical as N-substitution patterns on the indazole ring dictate the orientation of substituents and their interaction with protein targets.
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A C5-Bromo Substituent: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, alkyl, or amino groups.
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A C3-Methyl Carboxylate Group: The ester at the C3 position is another key site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides, enabling fine-tuning of physicochemical properties and target engagement.
This combination of features makes the compound an ideal starting point for constructing libraries of complex molecules for screening and lead optimization, particularly in the fields of oncology and immunology.
Physicochemical and Spectroscopic Properties
The core physical and chemical properties of the title compound are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate | N/A |
| CAS Number | 1630906-74-9 | [3][4] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [3] |
| Molecular Weight | 269.10 g/mol | [3] |
| Purity (Typical) | ≥97% | [3] |
| Storage | Room Temperature | [3] |
| Classification | Protein Degrader Building Block | [3] |
Spectroscopic Profile (Predicted)
While specific experimental spectra for this exact compound are not publicly available, a detailed profile can be predicted based on the analysis of closely related indazole derivatives and fundamental principles of spectroscopy.
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Protons (δ 7.5-8.0 ppm): Three signals are expected in the aromatic region. A doublet of doublets (dd) for the proton at C6, a doublet (d) for the proton at C7, and a doublet (d) for the proton at C4, reflecting the bromine substitution at C5.
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N-Methyl (δ ~4.1 ppm): A sharp singlet corresponding to the three protons of the methyl group attached to the N2 position of the indazole ring.
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O-Methyl (δ ~3.9 ppm): A sharp singlet corresponding to the three protons of the methyl ester group.
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¹³C NMR (100 MHz, CDCl₃):
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Carbonyl Carbon (δ ~162 ppm): The ester carbonyl carbon will appear as a single resonance in the downfield region.
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Aromatic/Heteroaromatic Carbons (δ 110-150 ppm): Eight distinct signals are expected for the carbons of the bicyclic indazole system.
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N-Methyl Carbon (δ ~35 ppm): The carbon of the N-methyl group.
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O-Methyl Carbon (δ ~52 ppm): The carbon of the O-methyl group.
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FT-IR (KBr, cm⁻¹):
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~1725 cm⁻¹: A strong absorption band characteristic of the C=O stretch of the α,β-unsaturated ester.
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~1620, 1500, 1450 cm⁻¹: Multiple bands corresponding to the C=C and C=N stretching vibrations within the aromatic indazole ring system.
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~2950 cm⁻¹: C-H stretching vibrations from the methyl groups.
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Mass Spectrometry (EI):
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The molecular ion peak (M⁺) will appear as a characteristic doublet with signals at m/z 268 and 270, with nearly equal intensity (1:1 ratio). This distinctive isotopic pattern is definitive for the presence of a single bromine atom.
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Synthesis and Purification
The synthesis of 2H-indazoles can be achieved through several established routes.[5] A highly plausible and efficient method for preparing methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate involves a reductive cyclization of an N-alkylated o-nitrobenzaldehyde imine. This approach offers high regioselectivity for the desired 2H-indazole isomer.
Experimental Protocol
Step 1: Synthesis of N-(5-bromo-2-nitrobenzylidene)methanamine
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To a solution of 5-bromo-2-nitrobenzaldehyde (1.0 eq) in ethanol (0.5 M), add a solution of methylamine (1.2 eq, 40% in H₂O) dropwise at room temperature.
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Stir the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the resulting imine precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. This intermediate is often used in the next step without further purification.
Causality: The condensation reaction between an aldehyde and a primary amine is a robust and high-yielding method for imine formation. Using a slight excess of methylamine drives the equilibrium towards the product.
Step 2: Synthesis of 5-Bromo-2-methyl-2H-indazole
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In a round-bottom flask equipped with a reflux condenser, suspend the imine intermediate (1.0 eq) in triethyl phosphite (P(OEt)₃) (3.0-4.0 eq).
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Heat the mixture to 150-160 °C and maintain for 12-18 hours. The triethyl phosphite acts as both the solvent and the deoxygenating reducing agent.
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Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
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Remove the excess triethyl phosphite under reduced pressure. The crude residue can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 5-bromo-2-methyl-2H-indazole.
Causality: This is a classic Cadogan reductive cyclization. The phosphite reagent deoxygenates the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular cyclization with the imine nitrogen to form the stable indazole ring system.
Step 3: Synthesis of Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate
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Dissolve 5-bromo-2-methyl-2H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) under an inert argon atmosphere.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Add n-butyllithium (n-BuLi) (1.1 eq, solution in hexanes) dropwise. The C3 proton of the indazole is acidic and will be deprotonated. Stir for 1 hour at -78 °C.
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Add methyl chloroformate (1.2 eq) dropwise to the resulting lithiated species.
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Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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Purify the crude product by silica gel column chromatography to afford the final title compound.
Causality: The C3 proton of the 2H-indazole ring is readily deprotonated by a strong base like n-BuLi. The resulting anion is a potent nucleophile that reacts with the electrophilic carbonyl carbon of methyl chloroformate to install the desired methyl carboxylate group.
Chemical Reactivity and Derivatization Potential
The synthetic value of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate lies in the orthogonal reactivity of its two primary functional handles: the C5-bromo group and the C3-ester.
Reactions at the C5-Bromo Position
The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in drug discovery for building molecular complexity.
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Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids or esters introduces new C-C bonds, allowing for the exploration of structure-activity relationships (SAR) by modifying the C5-substituent.
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Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines forms C-N bonds, providing access to derivatives with altered polarity, basicity, and hydrogen-bonding capabilities.
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Sonogashira Coupling: Reaction with terminal alkynes yields C5-alkynyl indazoles, which can serve as rigid linkers or be further functionalized.
Reactions at the C3-Ester Position
The methyl ester provides a gateway to carboxylic acid and amide derivatives, which are common functionalities in bioactive molecules.
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Hydrolysis: Saponification of the ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) yields the corresponding 5-bromo-2-methyl-2H-indazole-3-carboxylic acid.[6][7] This acid is a critical intermediate for forming stable amide bonds with amines using standard peptide coupling reagents (e.g., HATU, EDCI).
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Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes with a catalyst, or by first converting to the acid. Amides are generally more stable metabolically than esters and offer different hydrogen bonding patterns.
Applications in Medicinal Chemistry and Drug Discovery
The true value of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is realized in its application as a scaffold for compounds targeting various diseases.
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Kinase Inhibitors: The indazole core is a well-established "hinge-binding" motif in many kinase inhibitors.[8] The N1 and N2 atoms can form crucial hydrogen bonds with the kinase hinge region in the ATP-binding pocket. Derivatization at the C3, C5, and other positions allows for the extension of the molecule into other regions of the binding site to achieve potency and selectivity.
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PARP Inhibitors: The 2-substituted-2H-indazole-7-carboxamide scaffold was successfully developed into potent poly(ADP-ribose) polymerase (PARP) inhibitors, such as MK-4827 (Niraparib), used in cancer therapy.[2] While the title compound has a different substitution pattern (C3-carboxylate and C5-bromo), it provides a validated core that can be elaborated to target the nicotinamide-binding domain of PARP enzymes.
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Protein Degraders (e.g., PROTACs): The compound is explicitly marketed as a "Protein Degrader Building Block".[3] Its structure is ideal for this application. A typical workflow would involve:
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Hydrolyzing the C3-ester to the carboxylic acid.
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Coupling this acid to one end of a flexible linker molecule.
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Using a cross-coupling reaction at the C5-bromo position to attach a known ligand for a target protein of interest.
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The other end of the linker is then attached to a ligand for an E3 ubiquitin ligase, completing the PROTAC molecule.
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Conclusion
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is far more than a simple chemical reagent; it is a sophisticated and versatile platform for innovation in drug discovery. Its pre-defined regiochemistry and orthogonally reactive functional groups provide chemists with reliable and efficient pathways to synthesize novel and complex molecular architectures. From kinase and PARP inhibitors to the cutting-edge field of targeted protein degradation, this building block offers immense potential for developing the next generation of targeted therapeutics. Its well-defined reactivity and strategic design make it an invaluable asset for researchers and scientists dedicated to addressing unmet medical needs.
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